2'-Nitroacetanilide
Overview
Description
2'-Nitroacetanilide, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2’-Nitroacetanilide is the amino group in aniline . The compound is used in the synthesis of p-nitroaniline, a key intermediate in dye manufacture .
Mode of Action
2’-Nitroacetanilide interacts with its target through a process known as electrophilic aromatic substitution . The nitro group (-NO2) in 2’-Nitroacetanilide acts as an electrophile, attaching to the para position of acetanilide . This is because the -NHCOCH3 group in acetanilide is an electron-releasing group .
Biochemical Pathways
The biochemical pathway involved in the action of 2’-Nitroacetanilide is the nitration of acetanilide . This process involves three steps:
- First, the amino group in aniline is protected by acetylation to form acetanilide .
- Then, nitration occurs to form 2’-Nitroacetanilide .
- Finally, the protecting group is removed to yield p-nitroaniline .
Pharmacokinetics
Its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (18016 g/mol) and its physical state (solid) .
Result of Action
The result of the action of 2’-Nitroacetanilide is the synthesis of p-nitroaniline . This compound is a crucial intermediate in the manufacture of dyes .
Action Environment
The action of 2’-Nitroacetanilide is influenced by environmental factors such as temperature and acidity . For instance, the nitration reaction requires strongly acidic conditions
Biochemical Analysis
Biochemical Properties
2’-Nitroacetanilide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to interact with various enzymes involved in the nitration process, such as nitric oxide synthase. This interaction is crucial for the formation of nitro derivatives, which are essential intermediates in the synthesis of dyes and other organic compounds . Additionally, 2’-Nitroacetanilide can interact with proteins that have nitro group binding sites, influencing their structural and functional properties.
Cellular Effects
The effects of 2’-Nitroacetanilide on cellular processes are multifaceted. The compound has been observed to influence cell signaling pathways, particularly those involving nitric oxide. By modulating the levels of nitric oxide, 2’-Nitroacetanilide can affect gene expression and cellular metabolism. For instance, the compound can induce the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis . Furthermore, 2’-Nitroacetanilide has been shown to affect the activity of enzymes involved in cellular respiration, leading to alterations in energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 2’-Nitroacetanilide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the nitro group to specific amino acid residues in proteins, leading to changes in their conformation and activity. This binding can result in either the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 2’-Nitroacetanilide can influence gene expression by modulating the activity of transcription factors that respond to nitro group modifications. These changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Nitroacetanilide have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with a melting point of 90-93°C . Over extended periods, 2’-Nitroacetanilide can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Nitroacetanilide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, primarily influencing cellular signaling pathways and gene expression. At higher doses, 2’-Nitroacetanilide can induce toxic effects, including oxidative stress and cellular damage . These adverse effects are often dose-dependent, with higher doses leading to more pronounced cellular and tissue damage. Animal studies have also identified threshold doses beyond which the compound’s toxic effects become significant, necessitating careful dosage control in experimental settings.
Metabolic Pathways
2’-Nitroacetanilide is involved in several metabolic pathways, primarily those related to the nitration of aromatic compounds. The compound interacts with enzymes such as nitric oxide synthase and cytochrome P450, which facilitate its conversion into various metabolites . These metabolic pathways are crucial for the detoxification and elimination of 2’-Nitroacetanilide from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production.
Transport and Distribution
Within cells and tissues, 2’-Nitroacetanilide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2’-Nitroacetanilide can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.
Subcellular Localization
The subcellular localization of 2’-Nitroacetanilide is a key determinant of its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct 2’-Nitroacetanilide to specific cellular compartments. The presence of the compound in these compartments can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects.
Properties
IUPAC Name |
N-(2-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNFNRVLMKHKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060282 | |
Record name | Acetamide, N-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-32-9 | |
Record name | N-(2-Nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Nitroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-NITROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4KJC83992 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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